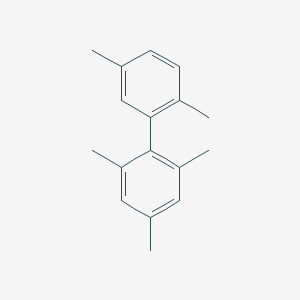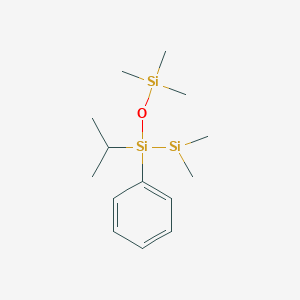
4,4'-Dimethoxy-2,2',6,6'-tetramethyl-3,3'-dinitro-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-dinitro-1,1’-biphenyl is an organic compound characterized by its biphenyl structure with two methoxy groups, four methyl groups, and two nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-dinitro-1,1’-biphenyl typically involves a multi-step process. One common method includes the nitration of 4,4’-dimethoxy-2,2’,6,6’-tetramethylbiphenyl using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the biphenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-dinitro-1,1’-biphenyl can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-diamino-1,1’-biphenyl.
Oxidation: 4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-dicarboxy-1,1’-biphenyl.
Substitution: Various halogenated derivatives depending on the substituent introduced.
科学的研究の応用
4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-dinitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-dinitro-1,1’-biphenyl depends on its chemical structure and the specific context of its application. For instance, in biological systems, the nitro groups may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s interaction with biological targets.
類似化合物との比較
Similar Compounds
4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-1,1’-biphenyl: Lacks the nitro groups, making it less reactive in certain chemical reactions.
4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-diamino-1,1’-biphenyl: Contains amino groups instead of nitro groups, leading to different chemical and biological properties.
4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-dicarboxy-1,1’-biphenyl: Contains carboxylic acid groups, which can significantly alter its solubility and reactivity.
Uniqueness
4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-dinitro-1,1’-biphenyl is unique due to the presence of both methoxy and nitro groups on the biphenyl structure
特性
CAS番号 |
821799-18-2 |
|---|---|
分子式 |
C18H20N2O6 |
分子量 |
360.4 g/mol |
IUPAC名 |
1-methoxy-4-(4-methoxy-2,6-dimethyl-3-nitrophenyl)-3,5-dimethyl-2-nitrobenzene |
InChI |
InChI=1S/C18H20N2O6/c1-9-7-13(25-5)17(19(21)22)11(3)15(9)16-10(2)8-14(26-6)18(12(16)4)20(23)24/h7-8H,1-6H3 |
InChIキー |
WKUUITYTLWTGQF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C2=C(C(=C(C=C2C)OC)[N+](=O)[O-])C)C)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


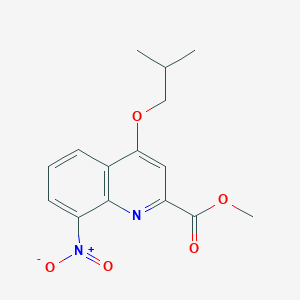
![3,5-Dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol](/img/structure/B14228812.png)
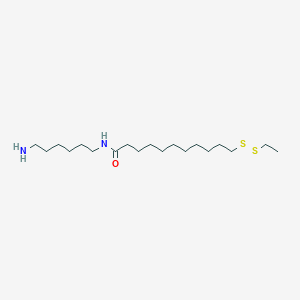
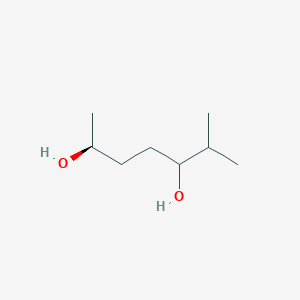
![N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide](/img/structure/B14228832.png)
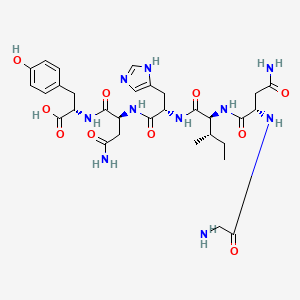
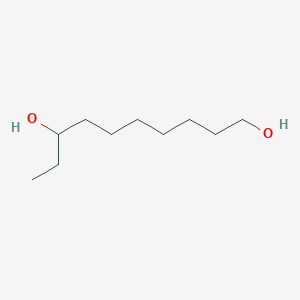
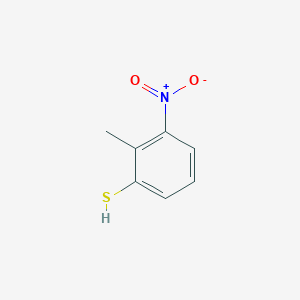
![2-[(Diphenylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14228854.png)
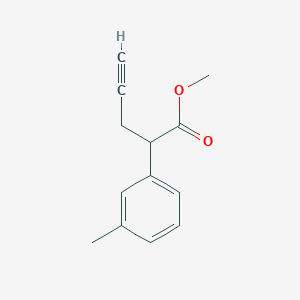
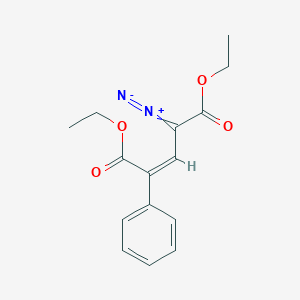
![{1-[(Cyclohex-1-en-1-yl)oxy]ethenyl}benzene](/img/structure/B14228861.png)
